Dolutegravir sodium is synthesized from dolutegravir, a compound derived from various synthetic pathways involving complex organic chemistry. It is classified under the category of integrase inhibitors, which are essential in antiretroviral therapy. The compound is marketed under various brand names, including Tivicay, and is often combined with other antiretrovirals to enhance therapeutic efficacy.
The synthesis of dolutegravir sodium involves several key steps:
Dolutegravir sodium has a complex molecular structure characterized by multiple rings and functional groups:
The molecular structure can be depicted as follows:
Dolutegravir sodium undergoes several chemical reactions during its synthesis:
Each reaction step is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Dolutegravir sodium acts by inhibiting the integrase enzyme of the human immunodeficiency virus. This enzyme facilitates the integration of viral DNA into the host cell's genome:
Clinical studies have demonstrated its effectiveness in reducing HIV RNA levels in infected individuals .
Relevant data indicate that dolutegravir sodium maintains its integrity under various environmental conditions, making it suitable for long-term storage .
Dolutegravir sodium is primarily utilized in:
The compound's robust profile continues to make it an essential tool in combating HIV/AIDS globally .
The original batch synthesis of dolutegravir, developed through the 20-year Shionogi-ViiV Healthcare (majority-owned by GlaxoSmithKline) collaboration, involves a multi-step sequence starting from a benzyl-protected pyran intermediate. Key stages include:
Limitations:
Table 1: Key Batch Synthesis Steps and Efficiency
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Amination | MeOH, base, 18.5 h, RT | 86% |
2 | Hydrolysis | LiOH, MeOH, 0°C, 4.5 h | 64% |
3 | Cyclization | H₂SO₄/HCOOH, then 100°C, 2.5 h | 65% (aldehyde 5), 66% (6) |
4 | Amidation | CDI, 4 h | 33% |
5 | Deprotection | TFA, 39°C, 2 h | 90% |
The Medicines for All Institute (M4ALL) redesigned dolutegravir synthesis using continuous flow to overcome batch limitations. Their approach leverages:
Advantages:
Table 2: Batch vs. Flow Synthesis Performance
Parameter | Batch Process | Flow Process |
---|---|---|
Total Time | 34.5 hours | 14.5 minutes |
Overall Yield | 24% | 65% |
Solvent Consumption | >200 L/kg API | <50 L/kg API |
Temperature Control | ±5°C | ±0.5°C |
Dolutegravir synthesis incorporates the 12 Principles of Green Chemistry to minimize environmental impact:
Table 3: Green Chemistry Metrics in Dolutegravir Synthesis
Metric | Batch Process | Flow Process | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | 120 kg/kg API | 28 kg/kg API | 76% reduction |
E-Factor | 86 kg waste/kg API | 12 kg waste/kg API | 86% reduction |
Renewable Solvent Use | 5% | 92% | 18-fold increase |
Energy Consumption | 850 kWh/kg API | 220 kWh/kg API | 74% reduction |
Systemic Impact:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1